N-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
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Overview
Description
N-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of bromine, hydroxyl, methoxy, and oxazole functional groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The initial step often includes the cyclization of appropriate precursors to form the oxazole ring. This can be achieved through the reaction of a hydroxylamine derivative with a suitable α,β-unsaturated carbonyl compound under acidic or basic conditions.
Hydroxylation and Methoxylation: The hydroxyl and methoxy groups are introduced through selective functionalization reactions. Hydroxylation can be performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, while methoxylation is typically achieved using methanol in the presence of a base.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine, often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde, depending on the conditions and reagents used.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines, thiols.
Coupling: Palladium catalysts, bases like potassium carbonate.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Coupling: Biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions, protein-ligand binding, and cellular pathways. Its structural features enable it to interact with various biological targets, providing insights into biochemical processes.
Medicine
In medicine, the compound’s potential therapeutic properties are explored for drug development. Its ability to modulate specific molecular targets makes it a candidate for the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its versatility in chemical reactions allows for the creation of products with enhanced properties and functionalities.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- N-(5-fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- N-(5-iodo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Uniqueness
Compared to its analogs, N-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity through halogen bonding. This makes it particularly useful in applications where strong and specific interactions with biological targets are required.
Properties
Molecular Formula |
C17H15BrN2O4 |
---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
N-(5-bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C17H15BrN2O4/c1-23-12-5-2-10(3-6-12)13-9-16(24-20-13)17(22)19-14-8-11(18)4-7-15(14)21/h2-8,16,21H,9H2,1H3,(H,19,22) |
InChI Key |
GHWRCTXXORKQLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)C(=O)NC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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